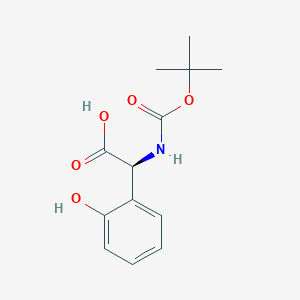

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid

Description

Properties

CAS No. |

1228548-57-9 |

|---|---|

Molecular Formula |

C13H17NO5 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

(2S)-2-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-4-5-7-9(8)15/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1 |

InChI Key |

CBJVTWUVPXQONY-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1O)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid typically involves the protection of the amino group using the Boc group. The process begins with the starting material, which is often an amino acid or a related compound. The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to avoid racemization of the chiral center.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Trifluoroacetic acid is often used to remove the Boc group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of the free amino acid.

Scientific Research Applications

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of peptides and other biologically active compounds.

Mechanism of Action

The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from undesired reactions, allowing for selective modifications of other functional groups. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The target compound’s 2-hydroxyphenyl group distinguishes it from analogs with alicyclic or heterocyclic substituents:

- Ortho-hydroxyphenyl vs. para-hydroxyphenyl: The 2-hydroxyphenyl group may form intramolecular hydrogen bonds, enhancing stability but reducing solubility compared to the 4-hydroxyphenyl analog (CAS 53249-34-6, C₁₃H₁₇NO₅, MW 267.28) .

- Alicyclic substituents: Compounds like (S)-2-((Boc)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS 394735-65-0, C₁₃H₂₁F₂NO₄, MW 293.31) exhibit higher lipophilicity (predicted density: 1.21 g/cm³) and boiling points (410.7°C), favoring membrane permeability .

Stereochemical Influence

The (S)-configuration is conserved across analogs, such as Boc-L-cyclobutylglycine (CAS N/A, C₁₁H₁₉NO₄), which is used in PI3K inhibitor synthesis. Stereoisomerism in brominated derivatives (e.g., ’s 8a–8c) demonstrates drastic biological activity variations, underscoring the importance of chirality .

Physicochemical Properties

Biological Activity

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid, commonly referred to as Boc-tyrosine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic contexts.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₇NO₅

- CAS Number : 315679-46-0

- Molecular Weight : 267.28 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino functionality, which influences its reactivity and biological interactions.

1. Anticancer Potential

Recent studies have indicated that derivatives of (S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid exhibit promising anticancer properties. For instance, the compound has been evaluated for its ability to inhibit mitochondrial dehydrogenases (MDH1 and MDH2), which are crucial in cancer cell metabolism.

- Inhibition Assays :

- IC₅₀ values for various derivatives against MDH1 and MDH2 have been reported, showcasing that modifications at the phenolic ring can significantly enhance or reduce activity. For example, a derivative with an electron-donating group exhibited moderate inhibitory activity with IC₅₀ values of 6.18 μM for MDH1 and 1.5 μM for MDH2, while others showed even lower activity depending on structural changes .

2. Antimicrobial Activity

Boc-tyrosine derivatives have also been investigated for their antimicrobial properties. Some studies highlight their effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) :

Structure-Activity Relationship (SAR)

The structure-activity relationship of Boc-tyrosine derivatives has been extensively studied to optimize their biological activity:

| Modification | Effect on Activity | IC₅₀ (μM) |

|---|---|---|

| -OMe group at meta position | Loss of activity | 6.18 (MDH1), 1.5 (MDH2) |

| -CN group substitution | Significant loss of activity | N/A |

| -OCF₃ at meta position | Regained activity | 0.94 (MDH1), 1.24 (MDH2) |

This table summarizes key findings from SAR studies, indicating how specific functional groups influence the biological efficacy of the compound.

Case Study 1: Lung Cancer Treatment

A study focused on the impact of Boc-tyrosine derivatives in lung cancer cells demonstrated that certain compounds could significantly inhibit cell growth by targeting mitochondrial respiration pathways. The treatment led to a notable decrease in ATP production, suggesting a mechanism where energy metabolism is disrupted, thereby inhibiting tumor growth .

Case Study 2: Antimicrobial Efficacy

In another investigation, Boc-tyrosine derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that some compounds not only showed antibacterial properties but also had lower cytotoxicity compared to conventional antibiotics, making them suitable candidates for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.